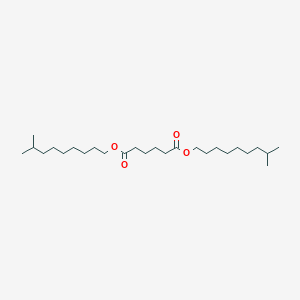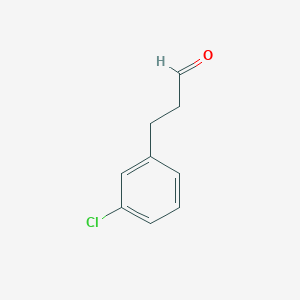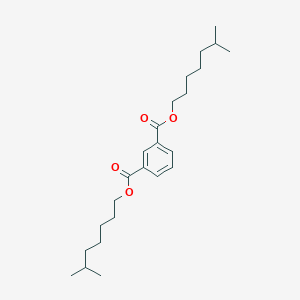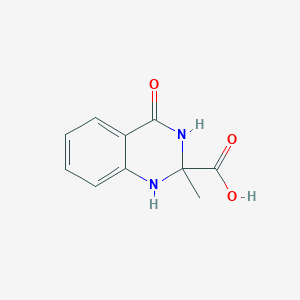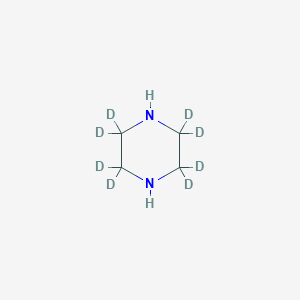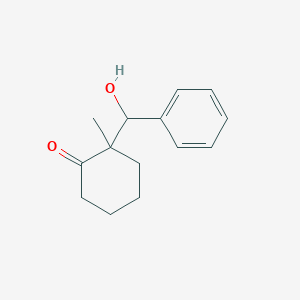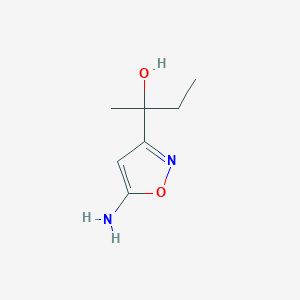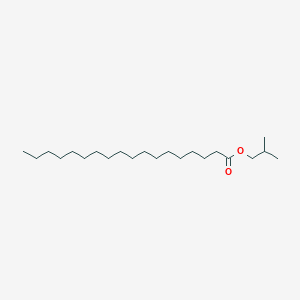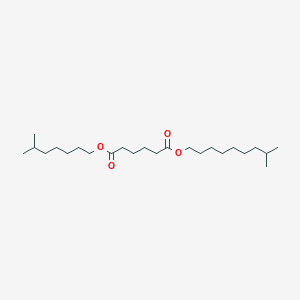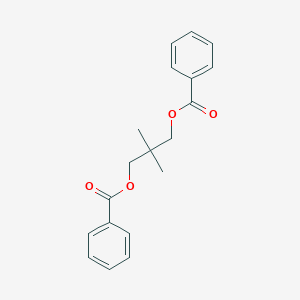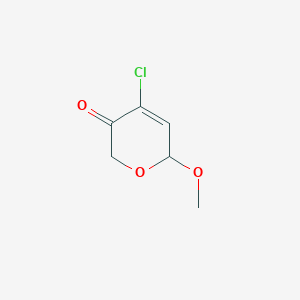
4-chloro-2-methoxy-2H-pyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-methoxy-2H-pyran-5-one is an organic compound belonging to the pyranone family. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-2H-pyran-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a chlorinated ketone with a methoxy-substituted aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-methoxy-2H-pyran-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible precursor for drug development.
Industry: Use in the synthesis of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-chloro-2-methoxy-2H-pyran-5-one exerts its effects would depend on its specific interactions with biological molecules. It might act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2H-pyran-3(6H)-one: Lacks the methoxy group.
6-methoxy-2H-pyran-3(6H)-one: Lacks the chloro group.
4-chloro-6-methoxy-2H-pyran-2-one: Different position of the oxygen atom.
Uniqueness
4-chloro-2-methoxy-2H-pyran-5-one is unique due to the presence of both chloro and methoxy substituents, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
126641-76-7 |
|---|---|
Molekularformel |
C6H7ClO3 |
Molekulargewicht |
162.57 g/mol |
IUPAC-Name |
4-chloro-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H7ClO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3 |
InChI-Schlüssel |
CYVIFAFYGPGNAB-UHFFFAOYSA-N |
SMILES |
COC1C=C(C(=O)CO1)Cl |
Kanonische SMILES |
COC1C=C(C(=O)CO1)Cl |
Synonyme |
2H-Pyran-3(6H)-one, 4-chloro-6-methoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




